N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : The compound and its analogues have been synthesized through complex chemical pathways. For instance, the synthesis of 5-deaza analogues of aminopterin and folic acid involved a novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction, showing significant anticancer activity in vitro and in vivo (Su et al., 1986). Similarly, antimicrobial agents have been developed using citrazinic acid as a starting material, yielding compounds with good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Anticancer and Antimicrobial Activity : Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been designed and synthesized, showing appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020). This underscores the potential of such compounds in developing new anticancer agents.
Novel Derivatives and Their Applications
Development of Novel Derivatives : Research has led to the creation of new dihydropyrimidinone and dihydropyrimidine derivatives with broad biological activities, including antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020). The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further exemplifies the versatility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Inhibition of Ribonucleotide Reductase : Acyclonucleoside hydroxamic acids have been synthesized as potential antitumor agents, aiming to inhibit ribonucleoside diphosphate reductase (RDPR), demonstrating the application of pyrimidine derivatives in targeting specific enzymes for cancer therapy (Farr et al., 1989).
Molecular Mechanisms and Structural Studies
Mechanistic Insights : Studies provide insights into the mechanisms underlying the formation and reactivity of pyrimidine and its derivatives, essential for the rational design of new compounds with targeted biological activities. For instance, the reaction mechanism involving the conversion of API hydrates to anhydrous forms in aqueous media elucidates the dynamic behavior of these compounds under different conditions (Petrova et al., 2009).
properties
IUPAC Name |
N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-20-15-14(12(25-2)8-9-18-15)16(23)21(17(20)24)10-13(22)19-11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUBEXVHFTYQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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